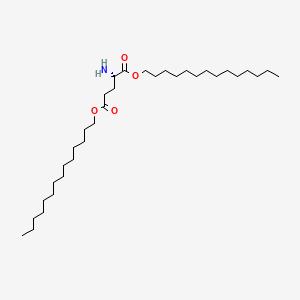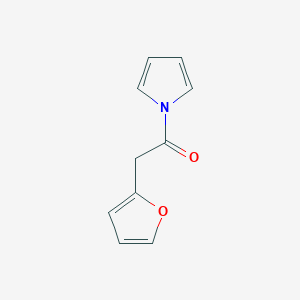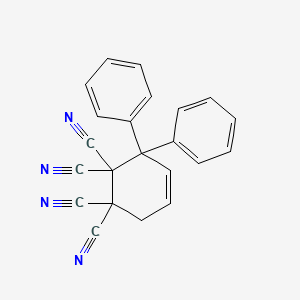
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile: is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and four cyano groups. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a diene with a dienophile, followed by the introduction of cyano groups. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, often using reagents like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in an organic solvent like ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alkanes.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the interactions between cyano groups and biological molecules. It serves as a model compound for understanding the behavior of nitriles in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of cyano groups can impart bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. The pathways involved include nucleophilic addition and substitution reactions, which can alter the function of the target molecules.
Comparaison Avec Des Composés Similaires
- 3,6-Diphenylcyclohex-4-ene-1,2-dicarboxylic acid
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 3- (4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
Comparison: Compared to these similar compounds, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its reactivity and chemical properties. The cyano groups enhance its ability to participate in nucleophilic substitution reactions and increase its potential for forming stable complexes with various reagents.
Propriétés
Numéro CAS |
64315-56-6 |
|---|---|
Formule moléculaire |
C22H14N4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3,3-diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C22H14N4/c23-14-20(15-24)12-7-13-22(21(20,16-25)17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13H,12H2 |
Clé InChI |
JCMGFFLXLKQWFL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(C(C1(C#N)C#N)(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
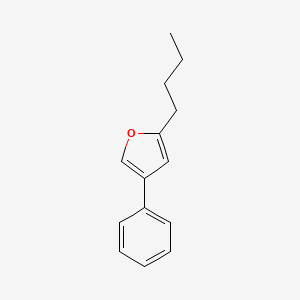
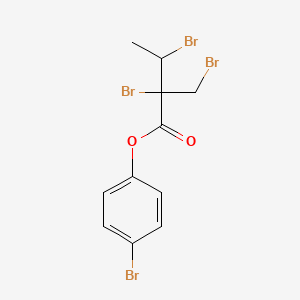
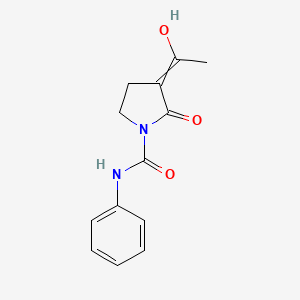
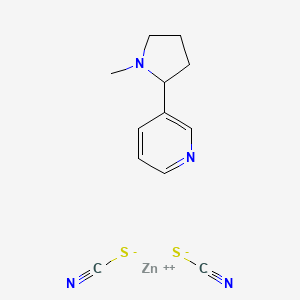

stannane](/img/structure/B14509233.png)
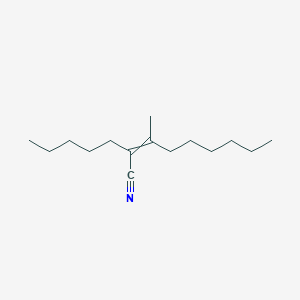

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
